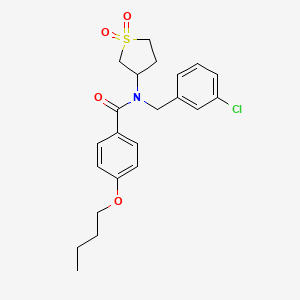![molecular formula C24H26ClNO2 B11584797 {1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B11584797.png)
{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone typically involves multi-step organic reactions. The initial step often includes the preparation of the indole core, followed by the introduction of the phenoxyethyl group and the cyclohexylmethanone moiety. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and the use of high-throughput screening for reaction conditions are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones and ethyl acetoacetate share structural similarities and may exhibit comparable chemical properties
Uniqueness: The presence of the indole core and the specific substitution pattern in
Properties
Molecular Formula |
C24H26ClNO2 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C24H26ClNO2/c1-17-15-19(11-12-22(17)25)28-14-13-26-16-21(20-9-5-6-10-23(20)26)24(27)18-7-3-2-4-8-18/h5-6,9-12,15-16,18H,2-4,7-8,13-14H2,1H3 |
InChI Key |
FGKIDPUYRICUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-2-methoxy-3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11584716.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11584724.png)
![(6Z)-3-(4-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11584726.png)
![N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide](/img/structure/B11584732.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11584747.png)
![(E)-2-cyano-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide](/img/structure/B11584752.png)

![5-Acetyl-2-amino-4-(2,4-dichlorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B11584761.png)
![Ethyl [(6-nitroquinolin-8-yl)oxy]acetate](/img/structure/B11584779.png)
![(3Z)-3-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11584781.png)
![N-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11584783.png)
![(2E)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11584788.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide](/img/structure/B11584789.png)
![ethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11584798.png)
